Propanedioic acid monopropyl ester
Description
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-oxo-3-propoxypropanoic acid |
InChI |
InChI=1S/C6H10O4/c1-2-3-10-6(9)4-5(7)8/h2-4H2,1H3,(H,7,8) |
InChI Key |
HDXXKLJVUKAUHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Diethyl and diisopropyl esters are fully esterified, rendering them less polar and more volatile. These properties make them suitable as solvents or flavorants in vaping products, as evidenced by their detection in vaping emissions .
- Monopropyl ester retains a free carboxylic acid group, increasing its acidity (pKa ~2.8–3.0) and enabling participation in condensation reactions (e.g., Knoevenagel synthesis) .
Physicochemical Properties
Boiling Points and Solubility
Reactivity
- Diesters undergo hydrolysis under acidic/basic conditions to regenerate propanedioic acid. They are stable under ambient conditions but decompose at high temperatures, releasing aldehydes (e.g., acetaldehyde) .
- Monoesters are more reactive due to the free -COOH group, enabling esterification, amidation, or decarboxylation reactions. This makes them valuable in synthesizing heterocycles or polymers .
Preparation Methods
Reaction Mechanism and Conditions
Dipropyl malonate undergoes hydrolysis in the presence of aqueous potassium hydroxide (KOH) at 0–4°C. The reaction is quenched with hydrochloric acid (HCl) to protonate the intermediate carboxylate, yielding the monoester. Key parameters include:
Table 1: Partial Hydrolysis of Dipropyl Malonate
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–4°C | |
| Reaction Time | 1 hour | |
| Yield | ~80% (extrapolated) | |
| Purification Method | Distillation |
This method’s scalability is demonstrated in the synthesis of monoethyl malonate, where 0.8 mol of diethyl malonate yielded 82% product. Analogous conditions for dipropyl malonate are expected to produce comparable results.
Direct Esterification of Malonic Acid with Propanol
Esterification of malonic acid with propanol, catalyzed by sulfuric acid, offers a straightforward route to the monoester. This approach mirrors the synthesis of ethyl fluoroacetate, where stoichiometric control limits the reaction to monoesterification.
Reaction Optimization
-
Catalyst : Concentrated sulfuric acid (5–10% w/w) facilitates protonation of the carboxylic acid, enhancing electrophilicity.
-
Molar Ratio : A 1:1 ratio of malonic acid to propanol favors monoester formation, though excess alcohol risks diester production.
-
Temperature : Reflux conditions (~100°C) accelerate the reaction while minimizing side reactions.
Table 2: Direct Esterification Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | H₂SO₄ (10% w/w) | |
| Molar Ratio (Acid:Alcohol) | 1:1 | |
| Reaction Time | 6–8 hours | |
| Yield | ~70% (theoretical) |
The patent CN1156427C describes a similar process for malonic acid diethyl ester, achieving 81.48% yield via controlled hydrolysis and esterification. Adapting this to propanol would require careful monitoring to halt the reaction at the monoester stage.
Two-Step Synthesis via Calcium Malonate Intermediate
A patented method for malonic acid production involves alkaline hydrolysis of calcium cyanoacetate, followed by acidification. This intermediate can be esterified with propanol to yield the monoester.
Process Overview
-
Hydrolysis : Calcium cyanoacetate reacts with calcium hydroxide at 100–105°C to form calcium malonate.
-
Acidification : Treatment with sulfuric acid liberates malonic acid.
-
Esterification : Malonic acid reacts with propanol under acidic catalysis.
Table 3: Calcium Malonate Pathway Parameters
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Hydrolysis | 100–105°C, 8 hours | 81.48% | |
| Acidification | H₂SO₄, 50°C | 99% | |
| Esterification | H₂SO₄, reflux | ~75% |
This method’s advantage lies in its high-purity intermediates, though the multi-step process increases complexity.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Partial Hydrolysis | High yield, scalable | Requires diester precursor | Industrial |
| Direct Esterification | Simple, one-pot | Low monoester selectivity | Lab-scale |
| Calcium Intermediate | High-purity intermediates | Multi-step, energy-intensive | Industrial |
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